4-[(3-Bromophenyl)methoxy]benzonitrile
Overview
Description
4-[(3-Bromophenyl)methoxy]benzonitrile is an organic compound with the molecular formula C14H10BrNO It is a derivative of benzonitrile, where a bromobenzyl group is attached to the benzonitrile core through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)methoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzonitrile+3-Bromobenzyl bromideK2CO3/DMFthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)methoxy]benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical reducing agents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzoic acids.
Reduction: Products include primary amines.
Scientific Research Applications
4-[(3-Bromophenyl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)methoxy]benzonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The bromobenzyl group can enhance the compound’s binding affinity and specificity for certain targets, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-bromobenzyl)oxy]benzonitrile
- 3-[(3-bromobenzyl)oxy]benzonitrile
- 4-[(2-bromobenzyl)oxy]benzonitrile
Uniqueness
4-[(3-Bromophenyl)methoxy]benzonitrile is unique due to the specific positioning of the bromobenzyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its analogs.
Properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNZBHHWHQBERA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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